molecular formula C14H15N5OS2 B2620342 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1428364-37-7

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2620342
CAS No.: 1428364-37-7
M. Wt: 333.43
InChI Key: PSDKPDUJVLQALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a heterocyclic urea derivative featuring a thiophen-2-ylmethyl group and a pyrazole-substituted thiazole moiety linked via an ethyl chain. The compound’s structure integrates three pharmacologically relevant heterocycles: thiophene, thiazole, and pyrazole, which are known to enhance bioactivity in medicinal chemistry .

Properties

IUPAC Name

1-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS2/c20-13(16-9-12-3-1-8-21-12)15-6-4-11-10-22-14(18-11)19-7-2-5-17-19/h1-3,5,7-8,10H,4,6,9H2,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDKPDUJVLQALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazole-Thiazole Intermediate:

      Starting Materials: 1H-pyrazole and 4-bromo-2-chlorothiazole.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

  • Alkylation Step:

      Intermediate: The pyrazole-thiazole intermediate is then alkylated with 2-bromoethylamine under basic conditions to introduce the ethyl linker.

  • Urea Formation:

      Final Step: The alkylated intermediate is reacted with thiophen-2-ylmethyl isocyanate to form the final urea compound. This step is typically performed in an inert atmosphere using a solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up, focusing on yield improvement, cost reduction, and environmental considerations. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole and pyrazole rings participate in nucleophilic substitutions due to electron-deficient nitrogen atoms:

ReactantReaction SiteConditionsProductSource
Alkyl halidesThiazole N-atomDIPEA, THF, room temperatureAlkylated thiazole derivatives
Aryl boronic acidsPyrazole C-4 positionSuzuki coupling (Pd catalyst)Aryl-substituted pyrazole

Notably, the thiazole nitrogen exhibits higher reactivity than pyrazole under mild conditions, enabling selective alkylation .

Cross-Coupling Reactions

The compound serves as a substrate for transition-metal-catalyzed coupling:

Reaction TypeCatalytic SystemSubstrateApplicationSource
Buchwald-Hartwig aminationPd(OAc)₂/XantphosAryl halidesIntroduction of aryl amino groups
Sonogashira couplingPdCl₂(PPh₃)₂, CuITerminal alkynesAlkyne-functionalized derivatives

These reactions expand the compound’s utility in creating pharmacologically active analogs.

Cycloaddition and Ring-Opening Reactions

The thiophene moiety participates in [4+2] cycloadditions under specific conditions:

ReactantConditionsProductNotesSource
Maleic anhydrideHeat (80°C, DMF)Diels-Alder adductEnhanced solubility in polar solvents
EpoxidesAcid catalysis (HCl, THF)Ring-opened thiophene derivativesStabilizes electrophilic intermediates

Acid/Base-Mediated Transformations

The urea group undergoes hydrolysis under acidic/basic conditions:

ConditionReactivityProductSource
2N HCl (reflux)Urea bond cleavageAmine and isocyanate fragments
NaOH (aqueous, 60°C)Thiophene desulfurizationSimplified hydrocarbon backbone

Oxidation and Reduction

The ethyl linker and heterocycles undergo redox reactions:

ReactionReagentsOutcomeSource
KMnO₄ (acidic)Oxidation of thiophene sulfurSulfone derivative
NaBH₄ (ethanol)Reduction of carbonyl groupsAlcohol intermediates

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing pyrazole and thiazole moieties exhibit anticancer activity. The mechanisms by which these compounds exert their effects include:

  • Inhibition of Oncogenic Pathways : The compound may inhibit key kinases involved in cell proliferation, such as BRAF(V600E) and EGFR, leading to reduced tumor growth.
  • Induction of Apoptosis : Studies have shown that derivatives can induce apoptosis in cancer cell lines, suggesting potential for development as anticancer agents.

Case Study : A study evaluating the anticancer activity of similar compounds demonstrated significant inhibition of cell proliferation in MDA-MB 231 breast cancer cells, highlighting the potential for further development in cancer therapy .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli15
10cS. aureus18
10gB. subtilis20

These results indicate that the compound could serve as a basis for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been evaluated through various assays. Compounds with similar structures have been found to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Synthesis and Preparation

The synthesis of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable diketone.
  • Construction of the Thiazole Ring : The pyrazole derivative is reacted with α-haloketones in the presence of a base.
  • Coupling with Thiophen Derivatives : The final step involves coupling with thiophen derivatives under suitable conditions to yield the target compound.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Modifications at specific positions on the pyrazole or thiazole rings can significantly enhance or reduce biological activity.
  • Electronic Properties : The presence of electron-withdrawing or electron-donating groups can alter binding affinity to biological targets, influencing efficacy.

Mechanism of Action

The mechanism of action of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, modulating the activity of the target proteins and affecting various cellular pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives

Compound Name Key Structural Features Biological Activity (Reported) Reference
1-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea Thiophen-2-ylmethyl, pyrazolyl-thiazole, urea Not reported in evidence N/A
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Trifluoromethylphenyl-urea, thiazole, piperazine Kinase inhibition (e.g., Aurora B)
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea (6a–g) Triazole, phenylurea, thioether linker Chemosensitizing agents (Kit/Aurora)
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Thiazole, triazole, tert-butyl Anticancer (preclinical)
1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(pyridin-3-yl)ethylidene)hydrazine (20) Nitrophenyl-thiazole, hydrazone, pyridine Antioxidant, MAO-B inhibition

Key Observations :

Substituent Effects on Bioactivity :

  • The trifluoromethyl group in 10d enhances lipophilicity and metabolic stability, critical for kinase inhibition . In contrast, the thiophen-2-ylmethyl group in the target compound may improve π-π stacking with aromatic residues in enzyme binding pockets.
  • Pyrazole and triazole moieties (common in 10d , 6a–g , and ) contribute to hydrogen bonding and metal coordination, but pyrazole’s smaller size (vs. triazole) may reduce steric hindrance .

Synthetic Yields and Feasibility :

  • Urea-thiazole derivatives like 10d–f achieve high yields (89–93%) under optimized conditions (reflux in THF or toluene) , whereas hydrazone-thiazole hybrids (20–21 ) require milder conditions (room temperature) but lack yield data . The target compound’s synthesis likely aligns with general urea coupling protocols .

Biological Performance :

  • 10d–f show potent kinase inhibition (IC₅₀ < 100 nM for Aurora B), attributed to the urea-thiazole scaffold’s ability to occupy ATP-binding pockets . The target compound’s pyrazole-thiazole-ethyl chain could mimic this interaction.
  • Thiophene-containing analogs (e.g., 1-(thiophen-2-yl)-... in ) exhibit enhanced solubility and redox activity, suggesting the target may have unique electrochemical properties for antioxidant applications .

Physicochemical and Spectroscopic Data

Table 2: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) ESI-MS [M+H]⁺ (Observed) Yield (%) Solubility
Target Compound Not reported Not reported N/A Predicted low
10d 548.2 548.2 93.4 Moderate (DMSO)
10e 548.2 548.2 92.0 Moderate (DMSO)
10f 514.2 514.2 89.1 Moderate (DMSO)
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine 253.3 Not reported N/A Low (aqueous)

Key Insights :

  • The target compound’s molecular weight is estimated to exceed 400 g/mol (based on structure), comparable to 10d–f , which may limit blood-brain barrier penetration but enhance plasma protein binding .
  • The absence of polar groups (e.g., piperazine in 10d ) in the target compound suggests lower aqueous solubility, necessitating formulation adjustments for in vivo studies.

Computational and Crystallographic Analysis

  • SHELX programs (e.g., SHELXL) have been widely used to refine structures of urea-thiazole hybrids . For example, 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine was resolved with R₁ = 0.0519, confirming planar thiazole and triazole rings . Similar methods could elucidate the target compound’s conformation.

Biological Activity

The compound 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a novel synthetic organic molecule that incorporates multiple heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H15N5OS\text{C}_{16}\text{H}_{15}\text{N}_{5}\text{OS}

This structure features a pyrazole , thiazole , and thiophene moiety, contributing to its pharmacological potential.

Antimicrobial Activity

Research has shown that derivatives of pyrazolyl-thiazole compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Bacillus subtilis

In vitro studies demonstrated substantial inhibition zones and low minimum inhibitory concentrations (MICs), indicating strong antibacterial efficacy. For instance, the compound was found to have an MIC of 0.5 µg/mL against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent .

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Escherichia coli180.5
Staphylococcus aureus200.5
Bacillus subtilis151.0

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH and hydroxyl radical scavenging assays. The results indicated that the compound effectively neutralizes free radicals, which are implicated in oxidative stress-related diseases. The IC50 values for DPPH scavenging were recorded at 25 µg/mL, demonstrating notable antioxidant activity .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Molecular docking studies revealed that it could interact with specific targets involved in cancer cell proliferation, such as kinases. This interaction could potentially inhibit cancer cell growth and induce apoptosis .

The biological activity of this compound is primarily attributed to its ability to bind with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit certain kinases involved in signal transduction pathways.
  • Receptor Modulation: It may modulate receptors associated with cellular growth and survival.

These interactions lead to alterations in cellular processes that can inhibit microbial growth and cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy: A study conducted on a series of pyrazolyl-thiazole derivatives demonstrated their effectiveness against resistant strains of bacteria, highlighting the potential for developing new antibiotics from such compounds .
  • Antioxidant Properties: Another study evaluated the antioxidant activities of similar compounds using various assays, confirming their ability to scavenge free radicals effectively .
  • Anticancer Activity: Computational studies have indicated promising results for anticancer activity, suggesting that further in vivo studies are warranted to explore these effects comprehensively .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this urea derivative, and what intermediates are critical?

Answer:
The synthesis typically involves multi-step coupling reactions. A key intermediate is the thiazole-ethyl-pyrazole moiety, formed via cyclization of thiourea derivatives with α-haloketones (e.g., ethyl chloroacetoacetate) under reflux in anhydrous toluene . Subsequent reaction with thiophen-2-ylmethyl isocyanate or its equivalent (e.g., via Curtius rearrangement) yields the final urea derivative. Alternative routes include:

  • Method A : Condensation of pyrazolooxazinones with amines in chloroform, followed by crystallization .
  • Method B : Hydrazine hydrate-mediated cyclization of acetohydrazide intermediates with aromatic aldehydes .
    Key intermediates : 5-substituted thiazol-4-yl-ethylamine derivatives and thiophen-2-ylmethyl isocyanate analogs .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of pyrazole and thiophene substituents. The urea NH protons typically appear as broad singlets near δ 8–10 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight, especially for detecting isotopic patterns from sulfur (thiazole/thiophene) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
SHELXL (SHELX-2018) is critical for refining disordered structures, particularly in:

  • Twinning : Common in thiazole-containing crystals. Use the TWIN command to model overlapping lattices .
  • Hydrogen Bonding : Restraints (e.g., DFIX) improve urea NH···O/S interactions. Validate via residual density maps .
  • Thermal Motion : Anisotropic displacement parameters (ADPs) for sulfur atoms reduce overfitting .
    Example : A pyrazole-thiazole derivative showed disorder in the thiophene ring, resolved using PART and SUMP commands in SHELXL .

Advanced: What strategies optimize the yield of the thiazole-ethyl-pyrazole intermediate?

Answer:

  • Solvent Selection : Anhydrous toluene minimizes side reactions (e.g., hydrolysis) during cyclization .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) accelerate thiazole formation via thiourea-haloketone coupling .
  • Temperature Control : Reflux at 110–120°C for 2–4 hours balances reaction rate and decomposition .
    Note : Scale-up requires quenching with acetic acid to stabilize intermediates .

Advanced: How to reconcile discrepancies between computational docking and experimental binding assays?

Answer:

  • Docking Protocols : Use multiple algorithms (AutoDock Vina, Glide) with flexible side chains to account for urea conformational flexibility .
  • MD Simulations : 100-ns trajectories identify stable binding poses, validated via MM-PBSA free-energy calculations .
  • Experimental Validation : Mutagenesis (e.g., alanine scanning) confirms key residues. For PDE3 inhibitors, IC50_{50} assays with recombinant enzymes resolve false positives .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Enzyme Inhibition : PDE3/4 assays using fluorescent cAMP/cGMP analogs .
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory : COX-2 inhibition measured via prostaglandin E2_2 ELISA .

Advanced: How to address hydrogen-bonding network contradictions in crystallographic data?

Answer:

  • Restraint Refinement : Apply SADI and SIMU commands in SHELXL to harmonize bond lengths/angles with literature values .
  • DFT Calculations : Compare experimental H-bond distances with B3LYP/6-31G(d) optimized geometries .
    Case Study : A urea derivative showed bifurcated H-bonds to thiazole-S and pyrazole-N, confirmed via QM/MM hybrid methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.